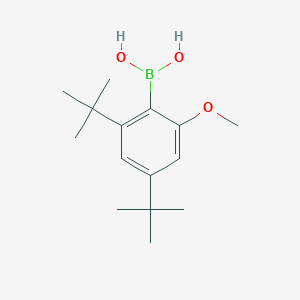

(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid

Beschreibung

BenchChem offers high-quality (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

175602-46-7 |

|---|---|

Molekularformel |

C15H25BO3 |

Molekulargewicht |

264.17 g/mol |

IUPAC-Name |

(2,4-ditert-butyl-6-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(16(17)18)12(9-10)19-7/h8-9,17-18H,1-7H3 |

InChI-Schlüssel |

QPBUYXCDKJFQAT-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1OC)C(C)(C)C)C(C)(C)C)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Steric Shield: Navigating 2,4-Di-tert-butyl-6-substituted Phenylboronic Acids

Topic: Steric Hindrance Effects in 2,4-Di-tert-butyl-6-substituted Phenylboronic Acids Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Engineers

Executive Summary

In the architecture of modern drug discovery and materials science, the 2,4-di-tert-butyl-6-substituted phenylboronic acid scaffold represents a paradox of stability and reactivity. While the massive steric bulk of the tert-butyl groups confers exceptional resistance to hydrolytic degradation (protodeboronation), it simultaneously imposes a high activation energy barrier on catalytic transformations, specifically the transmetallation step in Suzuki-Miyaura cross-couplings.

This guide provides a mechanistic deep-dive into utilizing this scaffold. We move beyond standard protocols to explore the "Gear Effect" of ortho-substitution, quantify the kinetic stability afforded by the 2,4-di-t-butyl motif, and provide a validated, high-energy catalytic workflow for successful biaryl synthesis.

The Steric Landscape: The "Gear Effect"

The 2,4-di-tert-butyl-6-substituted phenylboronic acid is not merely "bulky"; it functions as a molecular gear. The tert-butyl group at the 2-position locks the conformation of the boronic acid moiety, while the substituent at the 6-position dictates the "aperture" available for reagent approach.

Structural Analysis[1]

-

2-Position (tert-Butyl): This is the primary steric gatekeeper. It forces the B(OH)₂ group to twist out of coplanarity with the phenyl ring to relieve A(1,3) strain.[2] This twist disrupts

-conjugation, reducing the Lewis acidity of the boron center. -

4-Position (tert-Butyl): While distal to the reaction center, this group exerts a "buttressing effect," preventing the ring from distorting to accommodate the ortho-bulk. It also increases lipophilicity (logP), crucial for membrane permeability in drug candidates.

-

6-Position (Variable X): This is the "tuner."

-

X = H: Significant hindrance, but accessible.

-

X = Me/Cl: "The Kinetic Trap." Creates a 2,6-disubstituted "pocket" that effectively shuts down rapid hydrolysis but requires specialized ligands for coupling.

-

X = OMe/F: Introduces electronic effects (inductive withdrawal or resonance donation) that compete with steric protection.

-

Table 1: Steric & Electronic Parameters of Common 6-Substituents

| 6-Substituent (X) | Steric Parameter ( | Electronic Effect ( | Predicted Hydrolytic Stability | Transmetallation Rate |

| -H | 0.00 | 0.00 | High | Moderate |

| -F | -0.46 | +0.52 | Moderate (Inductive destabilization) | Moderate-Fast |

| -Me | -1.24 | -0.05 | Very High (Steric shield) | Slow |

| -OMe | -0.55 | +0.25 | High (Resonance stabilization) | Slow |

| -CF₃ | -2.40 | +0.41 | Moderate (Strain-induced cleavage) | Very Slow |

Kinetic Stability: The Protodeboronation Firewall

The primary advantage of this scaffold is its resistance to protodeboronation , the hydrolytic cleavage of the C-B bond. In standard phenylboronic acids, this occurs via base-catalyzed formation of a boronate anion, followed by ipso-protonation by water.

In 2,4-di-tert-butyl systems, the ortho-t-butyl group physically blocks the formation of the tetrahedral boronate intermediate [Ar-B(OH)₃]⁻ and shields the ipso-carbon from proton attack.

Mechanism of Steric Protection

The following diagram illustrates how the "Steric Pocket" inhibits the hydrolytic pathway.

Figure 1: The "Kinetic Trap" mechanism. The bulky 2,4-di-tert-butyl groups prevent the approach of the base (OH-) required to form the reactive tetrahedral intermediate, effectively shutting down the protodeboronation pathway.

Reactivity Challenges: Overcoming the Transmetallation Barrier

While stability is an asset, it becomes a liability during Suzuki-Miyaura coupling. The rate-determining step for hindered boronic acids is Transmetallation .

The palladium(II) center, coordinated by bulky ligands, struggles to approach the sterically crowded boron center. To force this reaction, we must employ:

-

Electron-Rich, Bulky Ligands: Dialkylbiaryl phosphines (Buchwald Ligands) like SPhos or XPhos . These facilitate oxidative addition and create a flexible pocket that can accommodate the incoming bulky boronic acid.

-

High Temperature: To overcome the activation energy of the transmetallation transition state.

-

Anhydrous Conditions: To prevent competitive protodeboronation at the elevated temperatures required.

Validated Experimental Protocol

Target: Coupling 2,4-di-tert-butyl-6-methylphenylboronic acid with an aryl bromide.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexed SPhos Pd G2 is preferred for reproducibility).

-

Base: K₃PO₄ (3.0 equiv). Note: Anhydrous phosphate is superior to carbonate for hindered substrates.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous Toluene and stir at RT for 10 mins to generate the active Pd(0)-L species.

-

Substrate Addition: Add the aryl bromide (1.0 equiv), the hindered boronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

-

Degassing (Critical): Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death, which is fatal for slow reactions.

-

Reaction: Heat the block to 100°C - 110°C with vigorous stirring (1000 rpm). The high temperature is non-negotiable for overcoming the steric barrier.

-

Monitoring: Monitor via HPLC/UPLC. Do not stop until conversion >90%. Hindered couplings often exhibit an induction period.

Visualization of the Catalytic Cycle

The following diagram highlights the critical bottleneck in the Suzuki cycle for this specific scaffold.

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note the "Transmetallation" node is highlighted as the bottleneck. The steric bulk of the 2,4-di-tert-butyl group makes the coordination of the boronate to the Palladium center energetically unfavorable, requiring high heat and specialized ligands.

Applications in Drug Design

Why utilize such a difficult scaffold? The answer lies in Metabolic Stability .

-

Metabolic Shielding: The tert-butyl groups prevent Cytochrome P450 enzymes from oxidizing the aromatic ring. This extends the half-life (

) of the drug candidate.[3] -

Rotational Restriction (Atropisomerism): If the 6-substituent is large enough (e.g., -Me, -Cl), the resulting biaryl bond may have restricted rotation, creating axial chirality. This can be exploited to lock a drug molecule into its bioactive conformation, increasing potency and selectivity.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with 2-Substituted Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. Sterically Hindered and Electron-Deficient 2,4,6-Tri- tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

The Stability-Reactivity Paradox: Navigating Electron-Rich Hindered Arylboronic Acids

Topic: Electronic Properties of Electron-Rich Hindered Arylboronic Acids Content Type: Technical Whitepaper / Application Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

Electron-rich, sterically hindered arylboronic acids (e.g., 2,6-dialkoxy- or 2,4,6-trialkyl-phenylboronic acids) represent a specific "danger zone" in cross-coupling chemistry. They occupy a unique intersection where electronic activation accelerates both productive transmetallation and destructive protodeboronation, while steric hindrance retards the former but often fails to prevent the latter.

This guide moves beyond standard Suzuki-Miyaura protocols to address the specific electronic and kinetic behaviors of these substrates. It provides a mechanistic framework for understanding their rapid decomposition and offers validated protocols to harness their reactivity without sacrificing titer.

The Electronic Landscape: Lewis Acidity & Hybridization

To optimize reactions involving hindered electron-rich boronates, one must first quantify their deviation from standard phenylboronic acid behavior.

The pKa Anomaly

Unlike benzoic acids, where ortho-substitution typically increases acidity (steric inhibition of resonance), ortho-substituted arylboronic acids often exhibit lower Lewis acidity (higher pK_a) compared to their unhindered counterparts.

-

Mechanism: The conversion of a neutral

boronic acid to an anionic -

Consequence: Higher pH levels are required to generate the active boronate species (

), which is the primary nucleophile in the transmetallation step.

The Protodeboronation Trap

Electron-rich rings are inherently prone to ipso-protonation. When combined with steric hindrance, the C-B bond becomes kinetically labile.

-

Pathway: The high HOMO energy of the electron-rich ring facilitates proton attack at the carbon bearing the boron.

-

Steric Acceleration: In highly hindered systems (e.g., 2,6-dimethoxy), the relief of steric strain upon breaking the C-B bond lowers the activation energy for deboronation, making these substrates decompose minutes after base addition.

Mechanistic Visualization

The following diagram illustrates the competing pathways between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting the critical "Death Valley" for electron-rich hindered substrates.

Caption: Kinetic competition in electron-rich hindered systems. Note that steric hindrance slows Transmetallation, while high electron density accelerates Decomp.

Comparative Data: Stability & Acidity

The following table synthesizes pK_a values and half-lives, demonstrating the inverse relationship between electron density/hindrance and stability.

| Substrate | Substituents | Electronic Nature | pK_a (approx) | |

| Phenylboronic Acid | None | Neutral | 8.8 | > 24 h |

| 4-Methoxyphenyl | 4-OMe | Electron-Rich | 9.3 | ~ 6 h |

| 2-Methylphenyl | 2-Me | Hindered | 9.1 | ~ 12 h |

| 2,6-Dimethoxyphenyl | 2,6-di-OMe | Rich + Hindered | 10.5 * | < 15 min |

| 2,4,6-Triisopropyl | 2,4,6-tri-iPr | Hindered | 10.2 | > 24 h (Kinetic protection) |

*Note the high pK_a for 2,6-dimethoxy due to steric inhibition of solvation, despite the presence of electronegative oxygen atoms.

Validated Experimental Protocols

Protocol A: Anhydrous Coupling of Labile Boronates

Use case: Substrates like 2,6-dimethoxyphenylboronic acid that decompose rapidly in aqueous base.

Rationale: By eliminating water, you shut down the hydrolytic protodeboronation pathway. We utilize a "masked" base approach or phase transfer catalysis.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for hindered substrates).

-

Base: K₃PO₄ (finely ground, anhydrous).

-

Solvent: Toluene / 1,4-Dioxane (anhydrous).

-

Additive: Water (Strictly < 50 ppm) or trace water (controlled). Note: Some protocols require trace water for boroxine breakdown, but for hyper-labile substrates, strictly anhydrous conditions with boronic esters are preferred.

Workflow:

-

Glovebox/Schlenk: Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄ (3.0 equiv).

-

Solvent Prep: Degas anhydrous Toluene via sparging with Argon for 20 mins.

-

Addition: Add solvent to solids under Argon flow. Seal with a PTFE-lined cap.

-

Reaction: Heat to 100°C.

-

Critical Step: Do not pre-stir the boronic acid with base before heating; transmetallation needs to compete immediately with decomposition.

-

-

Monitoring: Check HPLC at 30 mins. If protodeboronation (Ar-H) exceeds 10%, switch to Protocol B .

Protocol B: The "Slow-Release" Strategy (MIDA Boronates)

Use case: When Protocol A fails due to rapid decomposition.

Rationale: MIDA (N-methyliminodiacetic acid) boronates are

Workflow:

-

Synthesis: Convert the unstable boronic acid to its MIDA ester (reflux with MIDA in Toluene/DMSO).

-

Coupling:

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%) (Robust precatalyst).

-

Solvent: THF:H₂O (10:1).

-

Base: K₃PO₄ (3.0 equiv).

-

Temp: 60°C.

-

-

Mechanism: The water slowly hydrolyzes the MIDA backbone. The liberated boronic acid is immediately consumed by the Palladium catalyst before it can decompose.

Decision Logic for Optimization

Use this flowchart to select the correct strategy for your specific substrate.

Caption: Optimization logic based on ortho-substituent nature.

References

-

Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link

-

Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

-

Perrin, D. M., et al. (2014).[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Link

-

Burke, M. D., et al. (2015). A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Aldrichimica Acta. Link

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

Sources

Navigating the Steric Maze: A Technical Guide to 2,6-Disubstituted Arylboronic Acid Reactivity

[1]

Executive Summary

For researchers in drug discovery, 2,6-disubstituted arylboronic acids represent a synthetic paradox.[1] While the ortho-substituents are often essential for pharmacophore potency (restricting conformational freedom), they simultaneously deactivate the primary synthetic route—Suzuki-Miyaura coupling—through two opposing kinetic vectors:[1]

-

Steric Hindrance: Blocking the approach of the palladium(II) complex during transmetallation.

-

Steric Acceleration: Paradoxically increasing the rate of base-promoted protodeboronation (decomposition).[1]

This guide synthesizes mechanistic insights with field-proven protocols to overcome these barriers, moving beyond standard "catalyst screening" into rational reaction design.

Part 1: The Mechanistic Bottleneck

To successfully couple 2,6-disubstituted substrates, one must understand why they fail.[1] The failure mode is rarely oxidative addition; it is almost exclusively a competition between stalled transmetallation and rapid protodeboronation .

The Transmetallation Barrier

In the catalytic cycle, the boronate must approach the Pd(II)-Ar complex. 2,6-substituents create a "cone of exclusion" around the boron center.[1] Standard ligands (PPh3) create a crowded Pd center that cannot accommodate this bulky nucleophile, effectively shutting down the catalytic cycle.

The Protodeboronation Trap

It is a common misconception that steric bulk protects the boron center from hydrolysis. The opposite is true.

-

Mechanism: Base (

) attacks the boron to form a tetrahedral boronate anion -

Steric Acceleration: In 2,6-disubstituted systems, this tetrahedral intermediate suffers from severe steric strain.[1] Cleaving the C-B bond releases this strain, ejecting the aryl group as an anion (which is instantly protonated).

-

Result: The more hindered the boronic acid, the faster it decomposes in aqueous base.

Figure 1: The Kinetic Bifurcation. Success requires accelerating the Transmetallation step (upper path) or decelerating the Strain Relief step (lower path).

Part 2: Strategic Solutions

Strategy A: Ligand Engineering (Accelerating Transmetallation)

To lower the barrier for transmetallation, we must use ligands that are bulky yet flexible, or extremely electron-rich.

-

Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos): These ligands facilitate the formation of monoligated Pd species (

), creating an open coordination site that accommodates bulky boronic acids. -

NHC Ligands (Pd-PEPPSI): N-Heterocyclic Carbenes offer strong

-donation, stabilizing the oxidative addition intermediate while the bulky "wingtip" groups on the NHC force the reductive elimination, driving the equilibrium forward.[1]

Strategy B: Concentration Control (Decelerating Decomposition)

Since protodeboronation is second-order (dependent on [Base] and [Boronate]), keeping the standing concentration of the active boronate low favors the catalytic cycle.

-

MIDA Boronates: These are sp3-hybridized boron species that are stable to base.[1] They hydrolyze slowly to release the active boronic acid.

-

Slow Addition: Syringe pump addition of the boronic acid over 4–6 hours.

Part 3: Experimental Protocols

Protocol 1: The "Buchwald Standard" (For Moderately Unstable Substrates)

Best for: 2,6-dimethyl or 2,6-dimethoxy substrates where the coupling partner is activated.[1]

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G2 Precatalyst.[1]

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (10:1).

Step-by-Step:

-

Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 mins to generate the active species (solution turns yellow/orange). Note: Using G2/G3 precatalysts skips this step.

-

Substrate Loading: Add the aryl halide (1.0 equiv) and 2,6-disubstituted boronic acid (1.5–2.0 equiv ). Note: Excess boronic acid is required to account for decomposition.[1]

-

Base Addition: Add solid K₃PO₄.[1]

-

Degassing: Add water (degassed). Seal the vial.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Workup: Cool, filter through Celite, and analyze.

Why this works: SPhos creates a "pocket" that facilitates the entry of the hindered boronic acid. The biphasic system (Toluene/Water) limits the concentration of dissolved hydroxide, slightly mitigating decomposition.

Protocol 2: The MIDA "Slow-Release" Method (For Impossible Substrates)

Best for: 2,6-dichloro or 2,6-difluoro substrates, or when the halide is also hindered.[1]

Reagents:

-

Boron Source: 2,6-disubstituted Aryl MIDA boronate (1.2 equiv).[1]

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%).[2]

-

Promoter: Cu(OAc)₂ (50 mol%) - Optional, helps with specific heteroaryls.[1][2]

-

Base: K₃PO₄ (5.0 equiv).

-

Solvent: DMF/IPA (4:1) or Dioxane/Water (5:1).

Step-by-Step:

-

Setup: Charge a vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd source, Ligand, and Base.[2][3]

-

Solvent: Add the solvent mixture (degassed).

-

Temperature: Heat to 100°C.

-

Mechanism in Action: The MIDA boronate is inert. The water/base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid in minute quantities.

-

Result: The active boronic acid is consumed by the catalyst faster than it can accumulate and decompose.

Figure 2: The Kinetic Shunt.[4] By making hydrolysis rate-limiting, the concentration of free boronic acid never rises high enough to favor second-order decomposition.[1]

Part 4: Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion, No Dehalogenation | Oxidative Addition failure (Halide issue) or Catalyst Death.[1] | Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[1] Increase temp to 110°C. |

| Full Conversion of Halide, but to Reduced Product (Ar-H) | Protodeboronation of the Boronic Acid is faster than coupling. | 1. Switch to MIDA Boronate protocol.2. Use anhydrous conditions (CsF in Dioxane).3. Increase catalyst loading to 5-10 mol%. |

| Boronic Acid Remains, Halide Remains | Transmetallation stalled (Steric Wall). | Use SPhos or CataCXium A .[1] Ensure solvent is degassed (O2 kills electron-rich ligands).[1] |

| Homocoupling of Boronic Acid | Oxidative coupling occurring. | Remove O2 rigorously.[1] Reduce catalyst loading. Avoid Cu additives if possible.[1] |

References

-

Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Source: The Journal of Organic Chemistry (2014) Key Finding: Establishes that di-ortho substitution accelerates base-mediated decomposition. [1][5]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society (2009) Key Finding: The foundational paper on using MIDA boronates to control active species concentration. [1]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Organic Chemistry Frontiers (2014) Key Finding: Use of AntPhos and specific protocols for sterically hindered substrates. [1][6]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids. Source: Journal of the American Chemical Society (2000) Key Finding: Development of Pd/P(t-Bu)3 systems for hindered couplings. [7]

-

Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Source: BenchChem Technical Protocols Key Finding: Practical optimization of Pd:Ligand ratios for bulky monophosphines.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

A Thermodynamic Vade Mecum for the Development of Bulky Methoxyphenylboronic Acid Derivatives

Abstract

In the landscape of contemporary drug discovery and materials science, arylboronic acids, particularly those with sterically demanding architectures, represent a cornerstone for innovation. This guide provides a comprehensive exploration of the thermodynamic properties of bulky methoxyphenylboronic acid derivatives. We delve into the theoretical underpinnings and practical methodologies for characterizing these molecules, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating these compounds. By synthesizing insights from computational chemistry with detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Titration Calorimetry (ITC), this document aims to empower the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Steric Hindrance in Methoxyphenylboronic Acids

Methoxyphenylboronic acids are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forging carbon-carbon bonds.[1] The methoxy group, a potent electron-donating entity, enhances the reactivity of the boronic acid moiety through p-π conjugation, accelerating key steps in catalytic cycles.[1] The strategic introduction of bulky substituents, typically in the ortho positions of the phenyl ring, imparts unique conformational constraints and steric shields. This "bulkiness" is not a mere inconvenience; it is a design element that can profoundly influence the compound's solid-state packing, solubility, thermal stability, and binding kinetics.[2][3]

Understanding the thermodynamic consequences of these bulky groups is paramount. For instance, in drug development, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute affecting its shelf-life and formulation. In materials science, the enthalpy of fusion and decomposition temperatures dictate the processing conditions for novel polymers and liquid crystals.[1] This guide provides the necessary tools to quantify these crucial thermodynamic parameters.

Foundational Thermodynamic Principles

The behavior of bulky methoxyphenylboronic acid derivatives is governed by fundamental thermodynamic principles. Key parameters include:

-

Enthalpy (ΔH): Represents the heat absorbed or released during a process at constant pressure. In this context, we are often interested in the enthalpy of fusion (melting), decomposition, and binding interactions.

-

Entropy (ΔS): A measure of the disorder or randomness of a system. Conformational flexibility of bulky substituents can significantly impact the entropic contribution to free energy.

-

Gibbs Free Energy (ΔG): The ultimate determinant of a process's spontaneity, combining enthalpy and entropy (ΔG = ΔH - TΔS). For intermolecular interactions, a negative ΔG indicates a favorable binding event.[4]

These parameters are not static; they are influenced by the intricate interplay of intramolecular and intermolecular forces, including:

-

Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor, often leading to the formation of dimeric structures or extended networks in the solid state.[5][6] Bulky ortho-substituents can sterically hinder these interactions, altering the crystal packing and, consequently, the melting point and solubility.

-

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice. The orientation and distance of these interactions are sensitive to the nature and size of the substituents.

-

Van der Waals Forces: These non-specific interactions are crucial for the overall packing efficiency in the solid state.

The introduction of bulky groups can lead to significant steric strain, which may be offset by favorable conformational arrangements or altered intermolecular interactions. Quantifying the thermodynamic cost or benefit of these structural modifications is the primary goal of the analytical techniques discussed herein.

Computational Approaches to Thermodynamic Prediction

Before embarking on experimental work, computational chemistry offers a powerful means to predict the thermodynamic properties of bulky methoxyphenylboronic acid derivatives. Quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate:

-

Heats of Formation (ΔH_f°): These calculations provide fundamental data on the stability of different conformers and isomers.[7][8]

-

Conformational Analysis: By mapping the potential energy surface as a function of dihedral angles, the most stable conformations of bulky derivatives can be identified.[9] This is crucial, as the lowest energy conformer in the gas phase may not be the one present in the crystal lattice due to packing forces.

-

Thermodynamics of Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[7] Computational studies can predict the enthalpy and Gibbs free energy of this reaction, which is a key stability consideration.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Computational workflow for thermodynamic property prediction."; fontsize = 10; fontname = "Arial"; } enddot

Experimental Characterization of Thermodynamic Properties

While computational methods provide valuable estimates, experimental validation is indispensable. The following techniques are central to the thermodynamic characterization of bulky methoxyphenylboronic acid derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the heat flow into or out of a sample as a function of temperature or time.[10][11][12] It provides quantitative information on thermal transitions.

-

Principle of Causality: We use DSC to precisely measure the temperatures and enthalpies of events like melting and crystallization. For a pure crystalline solid, melting is a sharp, endothermic event. The presence of impurities or multiple crystalline forms (polymorphs) will broaden this peak or cause multiple peaks to appear. The choice of a controlled heating rate (e.g., 5-10 °C/min) is a balance: too fast, and thermal lag can shift and broaden peaks; too slow, and the signal may be weak and transitions like decomposition might start before melting is complete.[13]

Key Measurable Parameters:

-

Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs.

-

Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the sample. This is a measure of the stability of the crystal lattice.

-

Glass Transition Temperature (T_g): For amorphous or semi-crystalline materials, this is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

-

Crystallization Temperature (T_c): The temperature at which an amorphous sample crystallizes upon heating, or a molten sample crystallizes upon cooling.

Experimental Protocol: DSC Analysis of a Bulky Methoxyphenylboronic Acid Derivative

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Create a similar empty pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Heat the sample a second time using the same ramp rate. This second heating run is often used to analyze the properties of the material after erasing its previous thermal history.

-

-

Data Analysis: Integrate the area of the melting peak in the DSC thermogram to determine the enthalpy of fusion (ΔH_fus). The onset or peak temperature of this endotherm is taken as the melting point (T_m).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] It is invaluable for determining the thermal stability and decomposition profile of a compound.

-

Principle of Causality: We use TGA to identify the temperature at which a material begins to degrade or lose mass. This could be due to the loss of residual solvent, the dehydration of the boronic acid to a boroxine, or complete decomposition of the molecule. The choice of atmosphere (e.g., inert nitrogen or reactive air) is critical. A nitrogen atmosphere allows for the study of the intrinsic thermal stability, while an air atmosphere provides information about oxidative stability.

Key Measurable Parameters:

-

Decomposition Temperature (T_d): The temperature at which the sample begins to lose mass due to decomposition.

-

Mass Loss Percentage: The amount of mass lost at different stages of heating, which can correspond to the loss of specific molecular fragments (e.g., water during boroxine formation).

-

Residual Mass: The amount of material remaining at the end of the experiment.

Experimental Protocol: TGA Analysis of a Bulky Methoxyphenylboronic Acid Derivative

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600-800 °C).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of a mass loss step is typically reported as the decomposition temperature. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to resolve overlapping thermal events.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Workflow for DSC and TGA analysis."; fontsize = 10; fontname = "Arial"; } enddot

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat released or absorbed during a binding event in solution.[4][14] It is the only technique that can determine all binding parameters (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[4]

-

Principle of Causality: We use ITC to understand the thermodynamics of non-covalent interactions, such as a bulky methoxyphenylboronic acid derivative binding to a protein target or forming a complex with a diol.[14] By titrating one component (the "ligand") into another (the "macromolecule"), we can directly measure the heat of binding. The shape of the resulting binding isotherm provides the binding affinity (K_D) and stoichiometry (n), while the magnitude of the heat change gives the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. Careful experimental design, including precise concentration determination and buffer matching, is critical to avoid artifacts from heats of dilution.[15]

Key Measurable Parameters:

-

Binding Affinity (K_a) or Dissociation Constant (K_D): A measure of the strength of the interaction.

-

Binding Enthalpy (ΔH): The heat released or absorbed upon binding.

-

Binding Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the complex.

-

Binding Entropy (ΔS): Calculated from the other parameters, it reflects the change in disorder upon binding.

Experimental Protocol: ITC Analysis of a Derivative Binding to a Target

-

Sample Preparation:

-

Prepare solutions of the bulky methoxyphenylboronic acid derivative (ligand) and the binding partner (e.g., a protein, in the cell) in the exact same, degassed buffer. Buffer mismatch is a common source of error.[15]

-

Accurately determine the concentrations of both solutions.

-

A typical starting point is to have the ligand concentration in the syringe be 10-20 times that of the macromolecule in the cell.[16]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe.

-

Load the protein solution into the sample cell and the boronic acid derivative solution into the titration syringe.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2 µL) of the ligand into the sample cell while stirring.

-

The instrument measures the heat change after each injection.

-

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the binding data.[16]

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., "one set of sites") to extract the thermodynamic parameters (n, K_D, ΔH).

-

Data Synthesis and Interpretation

The true power of these techniques is realized when the data are synthesized to build a complete thermodynamic profile of a bulky methoxyphenylboronic acid derivative.

Table 1: Hypothetical Thermodynamic Data for a Series of Bulky Methoxyphenylboronic Acids

| Compound | Substituent (R) | Melting Point (T_m, °C) | ΔH_fus (kJ/mol) | Decomposition Temp (T_d, °C) |

| 4-Methoxyphenylboronic acid | H | 204-206[17] | 25.8 | 280 |

| 2-isopropyl-4-methoxyphenylboronic acid | 2-isopropyl | 185-187 | 22.1 | 275 |

| 2,6-dimethyl-4-methoxyphenylboronic acid | 2,6-dimethyl | 215-218 | 28.5 | 310 |

| 2,6-diisopropyl-4-methoxyphenylboronic acid | 2,6-diisopropyl | 230-233 | 32.4 | 335 |

Interpretation:

-

Impact of Bulk on Melting Point: The introduction of a single bulky group at the ortho position (isopropyl) may disrupt the efficient crystal packing of the parent compound, leading to a lower melting point and enthalpy of fusion. However, the introduction of two ortho substituents (dimethyl or diisopropyl) can lead to a more rigid conformation that packs more efficiently, resulting in a higher melting point and increased thermal stability.

-

Steric Shielding and Stability: The highly hindered 2,6-diisopropyl derivative shows the highest decomposition temperature, suggesting that the bulky groups may sterically shield the reactive boronic acid moiety from intermolecular reactions that can initiate decomposition.

By correlating these thermodynamic data with structural information from techniques like X-ray crystallography and computational modeling, a deep, mechanistic understanding of how bulky substituents dictate the properties of these valuable compounds can be achieved. This knowledge-driven approach is essential for the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids to Direct Supramolecular Construction. PubMed. [Link]

-

Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids To Direct Supramolecular Construction. ResearchGate. [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Eckerd College. [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

-

Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. PMC. [Link]

-

Hydrogen bonds in boronic acids and their complexes. ResearchGate. [Link]

-

Melting temperatures and enthalpies of fusion of investigated compounds. ResearchGate. [Link]

-

Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. [Link]

-

Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. [Link]

-

An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. [Link]

-

Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. ResearchGate. [Link]

-

Engineering crystals built from molecules containing boron. Pure and Applied Chemistry. [Link]

-

3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. [Link]

-

Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

-

Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society. [Link]

-

ITC-Derived Binding Constants. Bentham Science. [Link]

-

Conformational change induced by bulky vicinal protective groups such... ResearchGate. [Link]

-

Isothermal Titration Calorimetry. The Huck Institutes. [Link]

-

THERMAL PROPERTIES OF BORON AND BORON CARBIDES. AIP Publishing. [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]

-

Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. PMC. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. ACS Publications. [Link]

-

ITC measurements of biomolecular interactions. Toray Research Center. [Link]

-

The Effect of Boron Oxide on the Structures and Thermal Properties of Phosophosilicate Bioactive Glasses for Metallic Implants' Coatings. MDPI. [Link]

-

4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.[Link]

-

Thermal properties of boron and borides. ResearchGate. [Link]

-

Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. MethodsX. [Link]

-

Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. [Link]

-

Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

-

DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

-

Investigation of Conformational Analysis of (m-Carbamoylphenyl) Boronic Acid Molecules by Theoretical Methods. Dergipark. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. [Link]

-

Thermodynamics of Chemical Hydrogen Storage: Are Sterically Hindered and Overcrowded Molecules More Effective?. MDPI. [Link]

-

Experimental formation enthalpies for intermetallic phases and other inorganic compounds. OSTI.GOV. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

-

Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. [Link]

-

Conformational Plasticity and Binding Affinity Enhancement Controlled by Linker Derivatization in Macrocycles. TUprints. [Link]

Sources

- 1. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Molecular tectonics. Use of the hydrogen bonding of boronic acids to direct supramolecular construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. resolvemass.ca [resolvemass.ca]

- 11. torontech.com [torontech.com]

- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 17. Page loading... [wap.guidechem.com]

The Role of (2,4-Di-tert-butyl-6-methoxyphenyl)boronic Acid in Advanced Ligand Design and Catalytic Benchmarking

Executive Summary

In the relentless pursuit of highly active cross-coupling catalysts, standard benchmark substrates often fail to reveal the true limits of a ligand's catalytic pocket. To push a catalyst to its absolute breaking point, organometallic chemists turn to (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid (CAS: 175602-46-7)[1]. This whitepaper explores the dual utility of this uniquely hindered compound: first, as the ultimate "stress test" substrate for validating next-generation hemilabile and indolylphosphine ligands, and second, as a critical building block for synthesizing ultra-bulky biaryl architectures.

By understanding the causality behind its extreme steric demands, researchers can design more robust, self-validating catalytic systems for pharmaceutical and materials science applications.

Structural Profiling and the Transmetalation Bottleneck

The unique utility of 1 lies in its extreme ortho-disubstitution[1]. The presence of a massive tert-butyl group at the 2-position, coupled with a coordinating/electron-donating methoxy group at the 6-position, creates a formidable steric shield around the boron atom.

In a standard Suzuki-Miyaura catalytic cycle, transmetalation is the rate-limiting step for bulky substrates. When this specific boronic acid approaches the Pd(II)-aryl halide intermediate, the steric clash is so severe that standard phosphine ligands (e.g., PPh₃, dppf) fail entirely, leading to rapid catalyst deactivation via proto-deborylation or "black palladium" precipitation. Therefore, successful coupling of this substrate proves that a ligand possesses an exceptionally well-designed catalytic pocket.

Fig 1. Transmetalation bottleneck caused by the di-tert-butyl steric clash.

Application I: The Ultimate "Stress Test" for Hemilabile Ligands

Because of its extreme bulk, this boronic acid is the gold standard for benchmarking novel ligand architectures. A prime example is the evaluation of 2[2].

The Causality of Hemilability: Why do P,O-type ligands succeed where others fail? The oxygen atom in the P,O-ligand (such as the benzamide-derived ligand L10 ) coordinates to stabilize the Pd center during oxidative addition. However, it exerts a dynamic "on and off" mechanism. It readily dissociates to provide a vacant, unhindered coordination site precisely when the bulky (2,4-di-tert-butyl-6-methoxyphenyl)boronic acid approaches. This dynamic flexibility allows for exceptional yields (up to 90%) even at a remarkably low 0.1 mol% Pd loading[2].

Application II: Synthesis of Ultra-Bulky Precursors

Beyond benchmarking, this boronic acid is actively consumed as a building block to synthesize highly hindered biaryl frameworks, such as 3[3]. These complex architectures serve as advanced intermediates for next-generation Buchwald-type or indolylphosphine ligands. The quinoline scaffold provides a rigid electronic backbone, while the di-tert-butyl-methoxyphenyl moiety provides the necessary steric bulk to enforce rapid reductive elimination in subsequent catalytic applications[4].

Quantitative Performance Data

The table below summarizes the benchmarking data when coupling (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid with various electrophiles, highlighting the necessity of advanced ligand design.

| Ligand System | Catalyst Loading | Substrate (Electrophile) | Yield (%) | Mechanistic Advantage |

| P,O-Type (L10) | 0.1 mol% Pd | Chlorobenzene | 90% | Hemilabile "on/off" vacant site generation[2] |

| Indolylphosphine | 1.0 mol% Pd | 6-Bromoquinoline | >85% | Stable palladacycle formation prevents decay[3] |

| Standard PPh₃ | 5.0 mol% Pd | Chlorobenzene | < 5% | Rigid structure fails to accommodate steric bulk |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards upfront, we eliminate the ambiguity of downstream purification losses.

Protocol A: Benchmarking Suzuki-Miyaura Coupling (Stress Test)

This protocol utilizes the hemilabile P,O-type ligand framework to couple the bulky boronic acid with chlorobenzene.

-

Catalyst Complexation: In an argon-filled glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃ (0.05 mol%, 0.1 mol% Pd) and the P,O-type ligand L10 (0.2 mol%). Add 1.0 mL of anhydrous toluene and stir for 15 minutes at room temperature to ensure complete pre-catalyst formation.

-

Reagent Loading: To the active catalyst solution, add (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid (1.5 mmol), chlorobenzene (1.0 mmol), and anhydrous K₃PO₄ (2.0 mmol). Causality note: K₃PO₄ is chosen over weaker bases because the potassium cation provides a crucial templating effect that facilitates the sterically demanding pre-transmetalation complex.

-

Internal Standard Addition: Add precisely 227 μL of dodecane as an internal standard[4].

-

Reaction Execution: Seal the tube, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 110 °C for 24 hours.

-

In-Situ Validation: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Subject the organic layer directly to GC-FID analysis. The ratio of the product peak to the dodecane peak provides an absolute conversion metric, validating the catalyst's true efficiency independent of column chromatography losses.

Protocol B: Synthesis of 6-(2,4-Di-tert-butyl-6-methoxyphenyl)quinoline

This protocol utilizes an indolylphosphine catalyst to generate an ultra-bulky ligand precursor.

-

Setup: Under a nitrogen atmosphere, load 6-bromoquinoline (1.0 mmol), (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) into a Schlenk tube[4].

-

Catalyst Addition: Add the pre-formed Pd-indolylphosphine complex (1.0 mol%).

-

Solvent & Heating: Inject 3.0 mL of a 10:1 Toluene/Water mixture. Causality note: The trace water is critical to rapidly dissolve the phosphate base and generate the reactive boronate species, overcoming the initial steric resistance. Heat at 110 °C for 18 hours.

-

Isolation: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography (Ethyl Acetate:Hexane = 1:9). The product is isolated as a white solid (R_f = 0.15)[3].

Fig 2. Self-validating experimental workflow for ligand benchmarking.

References

- Thieme E-Journals (Synlett)

- 175602-46-7 | (2,4-Di-tert-butyl-6-methoxyphenyl)

- A New Family of Tunable Indolylphosphine Ligands by One-Pot Assembly and Their Applications PolyU Electronic Theses URL

- Supporting Information: Indolyl Phosphine Ligands Wiley-VCH URL

Sources

Methodological & Application

Application Note: Synthesis of Sterically Hindered Biaryls using (2,4-Di-tert-butyl-6-methoxyphenyl)boronic Acid

This Application Note is designed for researchers and medicinal chemists addressing the synthesis of highly sterically congested biaryl scaffolds. It focuses on the specific challenges and solutions for coupling (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid , a reagent that represents the upper limit of steric hindrance in Suzuki-Miyaura cross-coupling.

Introduction: The "Tetra-Ortho" Challenge

In drug discovery, introducing steric bulk via biaryl axes is a proven strategy to lock conformations (atropisomerism) or block metabolic hot spots. However, synthesizing these motifs using (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid presents a formidable synthetic challenge.

This reagent possesses substituents at both ortho positions (2-position tert-butyl and 6-position methoxy). When coupled with an ortho-substituted aryl halide, the reaction attempts to form a tetra-ortho-substituted biaryl . Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail here because the steric bulk prevents the transmetalation step—the boronic acid cannot approach the palladium center closely enough to transfer the organic group.

This guide details a validated protocol using Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos and XPhos) and Indolyl Phosphine systems, which are engineered to overcome this specific kinetic barrier.

Mechanistic Insight: Overcoming the Transmetalation Barrier

The success of this reaction hinges on the ligand's ability to facilitate transmetalation while stabilizing the unsaturated Pd(0) species.

-

The Problem: The 2,4-di-tert-butyl-6-methoxy motif creates a "protective shell" around the boron atom.

-

The Solution: Electron-rich, bulky ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or CM-Phos create a highly active, monoligated Pd(0) species. This species is electron-rich enough to facilitate oxidative addition and open enough to allow the bulky boronic acid to approach for transmetalation.

Visualization: The Steric Catalytic Cycle

Figure 1: The catalytic cycle highlights Transmetalation as the rate-determining step for hindered substrates. Specialized ligands are required to lower the activation energy of this specific phase.

Experimental Protocol

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the industry-standard "Buchwald" method, robust for most 2,6-disubstituted systems. Protocol B is a specialized "Indolyl Phosphine" method, specifically cited in literature for this exact boronic acid.

Protocol A: The SPhos/XPhos Standard (Recommended)

This system utilizes SPhos Pd G2 (or G3), a precatalyst that ensures a defined 1:1 Pd:Ligand ratio, crucial for preventing catalyst deactivation in hindered systems.

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 2-chloroquinoline, aryl bromide)

-

Boronic Acid: (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Catalyst Addition: Add SPhos Pd G2 (0.02 – 0.05 mmol). If using a glovebox is not possible, these air-stable precatalysts can be weighed in air, but the subsequent steps should be inert.

-

Solvent & Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3x).[9] Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 100°C . Vigorous stirring (≥800 rpm) is essential for the biphasic system.

-

Monitoring: Monitor by LCMS or GCMS after 4 hours. If conversion is low, continue heating for up to 24 hours.

-

Note: Protodeboronation (loss of the B(OH)₂ group) is the main side reaction. If the boronic acid is consumed but starting halide remains, add more boronic acid.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[7] Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography.

Protocol B: The Indolyl Phosphine (CM-Phos) Method

Based on specific literature success with (2,4-di-tert-butyl-6-methoxyphenyl)boronic acid [1].

Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: CM-Phos (8 mol%) [or similar Indolyl Phosphine]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene (anhydrous) + minimal water or n-Butanol additive.

Procedure:

-

Mix Pd₂(dba)₃ and CM-Phos in anhydrous toluene under Argon and stir at RT for 15 mins to generate the active catalyst.

-

Add the Aryl Chloride/Bromide, Boronic Acid, and Base.[7]

-

Heat to 110°C for 12–24 hours.

-

This system has been reported to achieve >90% yields for coupling this specific boronic acid with hindered quinolines [1].

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on reactant classes.

| Variable | Recommendation | Rationale |

| Solvent | Toluene/H₂O (10:1) | Biphasic systems often suppress protodeboronation better than homogenous DMF/DMA. |

| Base | K₃PO₄ or Ba(OH)₂ | Weak bases (Carbonates) are often too slow; Strong hydroxides may decompose the catalyst. Phosphates are the "Goldilocks" zone. |

| Ligand | SPhos, XPhos, CM-Phos | Must be electron-rich (for oxidative addition) and bulky (to enforce mono-ligation). |

| Temp | 100–110°C | High energy required to overcome the steric repulsion during transmetalation. |

Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)

-

Cause: Catalyst death or failure to transmetalate.

-

Fix: Switch to XPhos Pd G2 . XPhos is slightly bulkier than SPhos and can sometimes accommodate the tert-butyl group better. Ensure the reaction is strictly oxygen-free.

Issue: Protodeboronation (Ar-B(OH)₂ converts to Ar-H)

-

Cause: Reaction temperature too high or base too strong before coupling occurs.

-

Fix: Reduce water content (use anhydrous dioxane with 3 equiv CsF instead of aqueous base). Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).

Workflow Diagram

Figure 2: Operational workflow for the synthesis of sterically hindered biaryls.

References

-

So, C. M., et al. (2008). "Suzuki–Miyaura Coupling of Aryl Heteroaryl Chlorides with Arylboronic Acids Catalyzed by an Indolyl Phosphine–Palladium Complex." The Journal of Organic Chemistry. (Demonstrates 90% yield with 2,4-di-tert-butyl-6-methoxyphenylboronic acid).

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Review of SPhos/XPhos utility for hindered substrates).

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Foundational work on SPhos for 2,6-disubstituted boronic acids).

Sources

- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. tcichemicals.com [tcichemicals.com]

- 6. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Overcoming Steric and Electronic Barriers in Suzuki-Miyaura Couplings of Bulky, Electron-Rich Boronic Acids

Executive Summary & Mechanistic Causality

The Suzuki-Miyaura cross-coupling (SMC) is a foundational transformation in drug development and materials science. However, coupling sterically hindered (e.g., 2,6-disubstituted) and electron-rich (e.g., heteroaromatic, alkoxy-substituted) boronic acids presents a severe dual challenge.

As a Senior Application Scientist, I frequently see these reactions fail not due to poor technique, but due to a misunderstanding of the competing reaction kinetics.

-

The Steric Penalty: Bulky substituents create a kinetic bottleneck during the transmetalation step. The spatial clash between the L-Pd(II)(Ar)X intermediate and the incoming boronate complex drastically slows the catalytic turnover.

-

The Electronic Penalty: Electron-rich boronic acids are highly susceptible to base-catalyzed protodeboronation —a destructive side reaction where the C–B bond is hydrolyzed to a C–H bond.

The Causality Principle: Because transmetalation is slow and degradation is fast, traditional catalysts (which require high temperatures for activation) guarantee failure. By the time the active Pd(0) species is generated, the boronic acid has already degraded. Success requires a catalyst that activates instantly at room temperature and turns over rapidly enough to outcompete the degradation pathway.

Catalyst Architecture: The Superiority of Buchwald Precatalysts

To solve this kinetic mismatch, the catalytic system must be engineered at both the ligand and the precatalyst level.

The Ligand: Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)

Traditional ligands like PPh₃ fail with bulky substrates. Buchwald-type dialkylbiaryl phosphines are explicitly designed to manipulate the catalytic cycle:

-

Accelerated Oxidative Addition: The highly electron-rich dicyclohexyl or di-tert-butyl groups increase the electron density at the Pd center, facilitating the insertion into unactivated aryl chlorides.

-

Forced Reductive Elimination: The extreme steric bulk of the ligand forces the two aryl groups on the Pd(II) intermediate into close proximity, drastically lowering the activation energy for reductive elimination.

-

Intermediate Stabilization: The lower aromatic ring of the biaryl backbone provides a transient, stabilizing π-interaction with the empty orbital of the 14-electron Pd(0) species, preventing aggregation into inactive "Palladium black" .

The Precatalyst: Third-Generation (G3) Systems

Using Pd(OAc)₂ or Pd₂(dba)₃ with free ligands requires an in situ reduction step that is slow and often incomplete. XPhos Pd G3 (a mesylate-coordinated aminobiphenyl palladacycle) undergoes quantitative deprotonation by mild bases at room temperature to instantly yield the active monoligated L-Pd(0) species. This allows the cross-coupling to proceed at 20–40 °C, preserving the fragile boronic acid.

Mandatory Visualization: The Kinetic Bottleneck

Figure 1. Suzuki-Miyaura cycle showing the transmetalation bottleneck and degradation risk.

Quantitative Benchmarking

The table below summarizes the causality between catalyst architecture and yield when coupling a model bulky/electron-rich system (e.g., 2,6-dimethylphenylboronic acid with 2-chlorotoluene).

| Catalyst System | Ligand Architecture | Activation Temp | Yield (Bulky/E-Rich) | Protodeboronation Risk |

| Pd(PPh₃)₄ | Monodentate, low bulk | 80–100 °C | < 15% | Critical (Thermal degradation) |

| Pd(dppf)Cl₂ | Bidentate, rigid | 80–90 °C | 25–40% | High (Slow transmetalation) |

| PEPPSI-IPr | NHC, high steric bulk | 60–80 °C | 70–85% | Moderate |

| XPhos Pd G3 | Biaryl Phosphine, tunable | RT–40 °C | > 95% | Low (Rapid turnover at RT) |

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a biphasic solvent system (THF / 0.5 M K₃PO₄). The causality here is critical: a biphasic medium partitions the fragile boronic acid into the bulk organic phase, protecting it from the high concentration of base in the aqueous phase. Transmetalation occurs via the highly efficient oxo-palladium pathway at the phase boundary .

Materials Required

-

Electrophile: Sterically hindered aryl chloride (1.0 equiv)

-

Nucleophile: Electron-rich, bulky arylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2 mol%)

-

Base: 0.5 M K₃PO₄ (aqueous, degassed) (2.0 equiv)

-

Solvent: Tetrahydrofuran (THF, anhydrous, degassed)

Step-by-Step Workflow

-

Atmospheric Control (Critical): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the bulky arylboronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol). Seal the flask with a rubber septum.

-

Purging: Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Trace oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

-

Solvent Addition: Syringe in 4.0 mL of degassed THF. Stir gently at room temperature.

-

Base Addition & Activation: Syringe in 4.0 mL of degassed 0.5 M aqueous K₃PO₄.

-

Self-Validation Checkpoint 1 (Visual): Within 1–3 minutes of adding the base, observe the reaction mixture. The suspension should transition into a biphasic mixture where the organic layer becomes a clear, pale-yellow to golden solution. This color change confirms the quantitative deprotection of the G3 precatalyst and the generation of the active XPhos-Pd(0) species.

-

Reaction Execution: Stir the biphasic mixture vigorously (1000 rpm) at room temperature (or up to 40 °C if the electrophile is exceptionally deactivated) for 30 to 120 minutes.

-

Self-Validation Checkpoint 2 (Analytical): At 30 minutes, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper (THF) layer. Dilute in MeCN and analyze via LC-MS.

-

Validation Metric: Look for the mass of the protodeboronated byproduct (Ar-H). A highly efficient cycle will show a Product-to-Degradation ratio of >95:5. If Ar-H exceeds 15%, the transmetalation is failing; verify the efficiency of your degassing and base concentration.

-

-

Workup: Once the aryl chloride is fully consumed, dilute the mixture with EtOAc (10 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent flash chromatography.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

Application Note: Synthesis of Sterically Hindered (2,4-Di-tert-butyl-6-methoxyphenyl)boronic Acid

Abstract & Strategic Analysis

The synthesis of (2,4-di-tert-butyl-6-methoxyphenyl)boronic acid presents a classic challenge in organometallic chemistry: nucleophilic attack at a severely congested center. The target molecule features bulky tert-butyl groups at the 2- and 4-positions and a methoxy group at the 6-position. The flanking 2-t-Bu and 6-OMe substituents create a "steric wall" around the C1 position, significantly retarding the formation of the boronate "ate" complex during quenching.

Standard protocols for phenylboronic acids often fail here, resulting in low yields or protodeboronation (loss of the boron moiety). This guide details two validated pathways:

-

Method A (Cryogenic Lithium-Halogen Exchange): The "Gold Standard" for scale-up, utilizing kinetic control to install the boron moiety.

-

Method B (Palladium-Catalyzed Borylation): A robust alternative for substrates sensitive to strong bases, utilizing bis(pinacolato)diboron (

).

Key Mechanistic Challenges

-

Steric Inhibition: The approach of the electrophile (trialkylborate) to the lithiated aryl species is kinetically slow.

-

Protodeboronation: The resulting boronic acid is electron-rich and sterically strained, making the C-B bond susceptible to cleavage under harsh acidic hydrolysis.

-

Solubility: The lipophilic nature of the di-tert-butyl groups requires careful solvent selection during workup.

Method A: Cryogenic Lithium-Halogen Exchange (Primary Protocol)

Recommended for gram-scale synthesis where anhydrous conditions can be strictly maintained.

Reagents & Equipment

-

Substrate: 1-Bromo-2,4-di-tert-butyl-6-methoxybenzene (1.0 equiv)

-

Lithium Reagent:

-Butyllithium ( -

Electrophile: Trimethyl borate (

) (2.0 equiv). Use -

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Quench: 1M HCl (aq).

Experimental Workflow Diagram

Caption: Workflow for Method A focusing on temperature control to manage steric hindrance.

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

for 15 minutes. -

Solvation: Add 1-Bromo-2,4-di-tert-butyl-6-methoxybenzene (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (4.4 mL, 11 mmol, 2.5 M) dropwise via syringe over 10 minutes.-

Scientist's Note: Run the addition down the side of the flask to precool the reagent.

-

Wait: Stir at -78°C for 1 hour. The bulky substituents may slow the Li-Br exchange compared to simple aryl bromides.

-

-

Electrophile Addition: Add Trimethyl borate (

, 2.2 mL, 20 mmol) in one portion.-

Why? Unlike the Li reagent, the borate should be in excess immediately to capture the lithiated species before it can equilibrate or protonate.

-

-

The "Soak": Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature naturally.

-

Critical Step: Continue stirring at room temperature for 16 hours (overnight) . The formation of the boronate complex is slow due to the 2,6-steric bulk. Premature hydrolysis will yield starting material (protonated arene).

-

-

Hydrolysis: Cool the mixture to 0°C. Carefully add 1M HCl until the pH reaches ~5. Do not make it strongly acidic (pH < 2), as this encourages protodeboronation. Stir for 30 minutes.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: The crude solid is often sticky. Recrystallize from a mixture of Hexanes/DCM or pentane.

Method B: Palladium-Catalyzed Borylation (Alternative)

Recommended if the substrate contains functional groups sensitive to n-BuLi or if Method A fails.

Reagents & Catalyst System

-

Catalyst:

(3 mol%) or -

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv). -

Base: Potassium Acetate (KOAc) (3.0 equiv).[1]

-

Solvent: 1,4-Dioxane (degassed).[2]

Protocol Overview

-

Combine: Aryl bromide,

, KOAc, and Pd catalyst in a pressure vial. -

Degas: Sparge with Argon for 10 minutes.

-

Heat: Seal and heat to 90-100°C for 12-24 hours.

-

Note: The pinacol ester product is highly stable.

-

-

Conversion to Acid: The resulting pinacol ester is extremely difficult to hydrolyze with simple acid due to sterics.

-

Protocol: Treat the pinacol ester with Sodium Periodate (

) in THF/Water (4:1) with a catalytic amount of

-

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Feature | Interpretation |

| 1H NMR | Two tert-butyl groups (may overlap or be distinct).[2] | |

| 1H NMR | Methoxy group (singlet). | |

| 1H NMR | Aromatic protons (meta coupling only). | |

| 11B NMR | Characteristic of Boronic Acid (broad singlet). |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Recovery of protonated arene (Ar-H) | Incomplete lithiation or wet reagents. | Ensure THF is <50 ppm water. Increase lithiation time to 2h. |

| Recovery of Aryl Bromide | Lithiation failed completely. | Switch to |

| Low Yield after Hydrolysis | Protodeboronation. | The C-B bond is cleaving. Use a milder workup (saturated |

| Pinacol Ester won't hydrolyze | Steric bulk prevents water attack. | Use the Sodium Periodate ( |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Boronic Acids: Generally low toxicity, but handle as chemical irritants.

-

Waste: Lithium salts and borates should be disposed of according to local EHS regulations.

References

-

Lithium-Halogen Exchange Mechanism

-

Synthesis of Sterically Hindered Boronic Acids

-

Oxidative Cleavage of Pinacol Esters (NaIO4 Method)

-

Miyaura Borylation Review

-

Ishiyama, T., & Miyaura, N. (2000). Metal-catalyzed reactions of arylboronic esters and acids. Journal of Organometallic Chemistry, 611(1-2), 392-402. Link

-

Sources

Application Note: Optimizing Base and Solvent for Suzuki-Miyaura Cross-Coupling of Sterically Hindered (2,4-Di-tert-butyl-6-methoxyphenyl)boronic Acid

Introduction: Overcoming Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its application in the synthesis of highly substituted biaryls, particularly those involving tetra-ortho-substituted frameworks, presents significant challenges. The boronic acid (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is a prime example of a sterically demanding substrate. The two bulky tert-butyl groups flanking the boronic acid moiety severely impede the crucial transmetalation step in the catalytic cycle, often leading to low yields, slow reaction rates, and undesired side reactions like protodeboronation.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to rationally select and optimize the base and solvent system to overcome these steric barriers. By understanding the mechanistic role of these components, one can unlock the synthetic potential of this and other similarly hindered building blocks, which are critical for constructing complex molecules in pharmaceuticals and materials science.[4] We will explore the causality behind experimental choices and provide detailed, validated protocols for systematic optimization.

The Mechanistic Imperative: Why Base and Solvent Choice is Critical

The success of a sterically hindered Suzuki-Miyaura coupling is fundamentally tied to the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][6] The base and solvent are not passive components but active participants that govern the kinetics and thermodynamics of this critical process.

The Role of the Base: Activating the Boronic Acid